molecular formula C5H3ClN2S B12065951 4-Amino-5-chlorothiophene-2-carbonitrile

4-Amino-5-chlorothiophene-2-carbonitrile

Cat. No.: B12065951
M. Wt: 158.61 g/mol
InChI Key: IDEFOLQXTCGCGU-UHFFFAOYSA-N
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Description

4-Amino-5-chlorothiophene-2-carbonitrile is a heterocyclic compound that contains a thiophene ring substituted with an amino group, a chlorine atom, and a nitrile group. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry due to their unique chemical properties .

Preparation Methods

The synthesis of 4-Amino-5-chlorothiophene-2-carbonitrile can be achieved through various synthetic routes. One common method involves the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester . This reaction typically requires basic conditions and can be carried out at elevated temperatures. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

4-Amino-5-chlorothiophene-2-carbonitrile undergoes several types of chemical reactions, including:

Scientific Research Applications

4-Amino-5-chlorothiophene-2-carbonitrile has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex thiophene derivatives.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research has explored its use in the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Industry: The compound is used in the production of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism of action of 4-Amino-5-chlorothiophene-2-carbonitrile involves its interaction with specific molecular targets. For example, in biological systems, it may inhibit certain enzymes or bind to receptors, leading to a therapeutic effect. The exact pathways and molecular targets can vary depending on the specific application and the modifications made to the compound .

Properties

Molecular Formula

C5H3ClN2S

Molecular Weight

158.61 g/mol

IUPAC Name

4-amino-5-chlorothiophene-2-carbonitrile

InChI

InChI=1S/C5H3ClN2S/c6-5-4(8)1-3(2-7)9-5/h1H,8H2

InChI Key

IDEFOLQXTCGCGU-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC(=C1N)Cl)C#N

Origin of Product

United States

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